

Detecting TACC3 Degradation by Sniper(TACC3)-2: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sniper(tacc3)-2*

Cat. No.: *B1193520*

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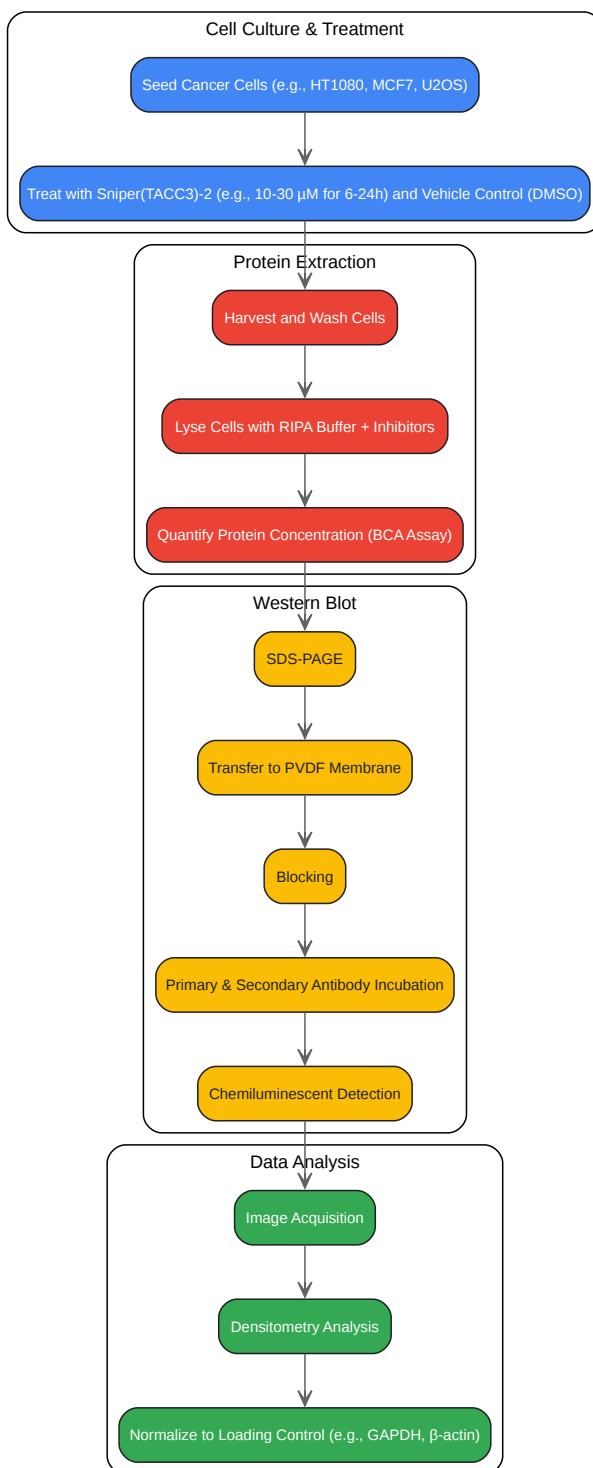
Introduction

This document provides a detailed protocol for performing a Western blot to detect the degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) mediated by **Sniper(TACC3)-2**. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of molecules designed to induce the degradation of specific target proteins.^{[1][2]} **Sniper(TACC3)-2** is engineered to bring TACC3 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.^{[1][3]} This targeted protein degradation approach is a promising strategy in cancer therapy, as TACC3 is frequently overexpressed in various cancers and plays a crucial role in mitotic spindle assembly.^[4] The following protocols and data provide a framework for assessing the efficacy of **Sniper(TACC3)-2** in cellular models.

Signaling Pathway and Experimental Workflow

The core principle of this experimental workflow is to treat cancer cells with **Sniper(TACC3)-2**, lyse the cells to extract proteins, separate the proteins by size using gel electrophoresis, transfer them to a membrane, and then use specific antibodies to detect the amount of TACC3 protein. A decrease in the TACC3 protein band intensity in treated cells compared to control cells indicates successful degradation.

Experimental Workflow for TACC3 Degradation Analysis

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Caption: Workflow for Western Blot Analysis of TACC3 Degradation.

Quantitative Data Summary

The following table summarizes the quantitative analysis of TACC3 protein levels in different cell lines after treatment with Sniper(TACC3)-1 and **Sniper(TACC3)-2**, as determined by Western blot analysis. Data is presented as the percentage of remaining TACC3 protein relative to the vehicle control (DMSO).

| Cell Line | Compound | Concentration (μM) | Treatment Time (hours) | Remaining TACC3 Protein (%) | Reference |
|-----------|-----------------|--------------------|------------------------|-----------------------------|-----------|
| HT1080 | Sniper(TACC3)-1 | 10 | 6 | ~80 | |
| HT1080 | Sniper(TACC3)-1 | 30 | 6 | ~30 | |
| HT1080 | Sniper(TACC3)-2 | 10 | 6 | ~70 | |
| HT1080 | Sniper(TACC3)-2 | 30 | 6 | ~30 | |
| HT1080 | Sniper(TACC3)-1 | 3 | 24 | ~70 | |
| HT1080 | Sniper(TACC3)-1 | 10 | 24 | ~20 | |
| HT1080 | Sniper(TACC3)-2 | 3 | 24 | ~80 | |
| HT1080 | Sniper(TACC3)-2 | 10 | 24 | ~20 | |
| MCF7 | Sniper(TACC3)-1 | 30 | 6 | ~40 | |
| MCF7 | Sniper(TACC3)-2 | 30 | 6 | ~30 | |
| U2OS | Sniper(TACC3)-1 | 30 | 6 | ~40 | |
| U2OS | Sniper(TACC3)-2 | 30 | 6 | ~30 | |

Detailed Experimental Protocol: Western Blot for TACC3 Degradation

This protocol outlines the steps for treating cells with **Sniper(TACC3)-2**, preparing cell lysates, and performing a Western blot to quantify the degradation of the TACC3 protein.

Materials and Reagents

- Cell Lines: Human fibrosarcoma (HT1080), breast cancer (MCF7), or osteosarcoma (U2OS) cells.
- **Sniper(TACC3)-2**: Stock solution in DMSO.
- Vehicle Control: DMSO.
- Cell Culture Medium: As appropriate for the cell line.
- Phosphate-Buffered Saline (PBS): Ice-cold.
- RIPA Lysis Buffer:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% NP-40 (or Triton X-100)
 - 0.5% sodium deoxycholate
 - 0.1% SDS
 - 1 mM EDTA
 - Add fresh before use: Protease and phosphatase inhibitor cocktail.
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer: With 2-mercaptoethanol or DTT.

- SDS-PAGE Gels: Acrylamide percentage appropriate for a ~90 kDa protein (e.g., 8-10%).
- Electrophoresis Running Buffer: (e.g., Tris-Glycine-SDS buffer).
- PVDF Membranes: 0.45 μ m pore size.
- Transfer Buffer: (e.g., Tris-Glycine buffer with 20% methanol).
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibodies:
 - Rabbit anti-TACC3 antibody (starting dilution 1:1000).
 - Mouse or Rabbit anti-GAPDH or anti- β -actin antibody (loading control).
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (dilution 1:2000 - 1:10,000).
- Chemiluminescent Substrate (ECL)
- Imaging System: Capable of detecting chemiluminescence.

Step-by-Step Methodology

1. Cell Culture and Treatment

- Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Treat cells with the desired concentrations of **Sniper(TACC3)-2** (e.g., 10 μ M, 30 μ M) and a corresponding volume of vehicle control (DMSO) for the desired time points (e.g., 6 hours, 24 hours).

2. Cell Lysate Preparation

- After treatment, place the culture dishes on ice and aspirate the medium.

- Wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold RIPA lysis buffer with freshly added protease and phosphatase inhibitors to each dish.
- Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. Sample Preparation for SDS-PAGE

- To your normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer

- Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
- Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. TACC3 is approximately 90 kDa, so a gel percentage of 8-10% is suitable.
- While the gel is running, activate a PVDF membrane by soaking it in methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer

for at least 5 minutes.

- Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.
- Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).

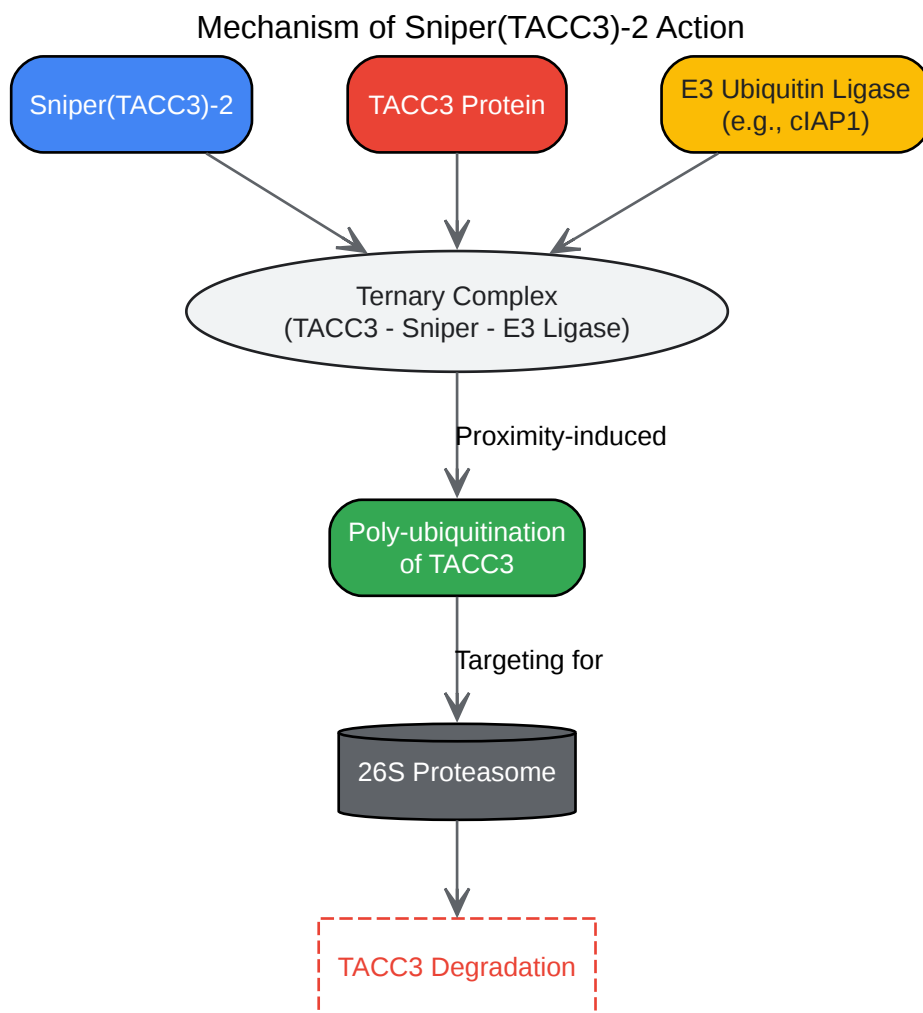
6. Immunoblotting

- After transfer, wash the membrane briefly with TBST.
- Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody against TACC3, diluted in blocking buffer, overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended.
- The next day, wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

7. Detection and Analysis

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the TACC3 band intensity to the corresponding loading control (GAPDH or β -actin) for each sample.

- Calculate the percentage of TACC3 degradation relative to the vehicle-treated control.



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Caption: **Sniper(TACC3)-2** Mediated Protein Degradation Pathway.

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